molecular formula C15H9I2NaO3 B095527 Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate CAS No. 17162-17-3

Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate

Cat. No. B095527
CAS RN: 17162-17-3
M. Wt: 514.03 g/mol
InChI Key: GEEDEOJNDKKSMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate, also known as BI-6C9, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a muscarinic acetylcholine receptor antagonist that has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves its ability to bind to and block muscarinic acetylcholine receptors. This results in a variety of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of cardiovascular function.

Biochemical And Physiological Effects

Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle, which is important for the regulation of cardiovascular function. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been shown to modulate neurotransmitter release, which is important for the regulation of the central nervous system.

Advantages And Limitations For Lab Experiments

One of the advantages of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate in lab experiments is its potency as an inhibitor of muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in a variety of biological processes. However, one limitation of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate. One area of interest is the development of more potent and selective muscarinic receptor antagonists, which could have important applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the role of muscarinic receptors in the regulation of immune function, which could have important implications for the development of new immunotherapies. Finally, the development of new methods for the synthesis and purification of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate could facilitate its use in a variety of research applications.
In conclusion, Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is a promising compound for scientific research due to its potent inhibition of muscarinic acetylcholine receptors and its variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.

Synthesis Methods

The synthesis of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves the reaction of atropine with iodine and sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of muscarinic acetylcholine receptors, which are important targets for drug development in a variety of diseases. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, as well as in the central nervous system.

properties

CAS RN

17162-17-3

Product Name

Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate

Molecular Formula

C15H9I2NaO3

Molecular Weight

514.03 g/mol

IUPAC Name

sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylprop-2-enoate

InChI

InChI=1S/C15H10I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-8,18H,(H,19,20);/q;+1/p-1

InChI Key

GEEDEOJNDKKSMX-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+]

synonyms

sodium 3-(4-hydroxy-3,5-diiodo-phenyl)-2-phenyl-prop-2-enoate

Origin of Product

United States

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